Antifungal agent 89
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Overview
Description
Antifungal agent 89 is a novel compound that has shown promising results in the treatment of various fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with their cell membrane integrity and biosynthesis pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 89 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphoric acid and sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to maximize yield and purity. Techniques such as thin film hydration, ethanol injection, and solvent evaporation are employed to ensure uniform distribution of the compound within the final product. Quality control measures, including particle size analysis and encapsulation efficiency, are rigorously applied to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 89 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Phosphoric acid, sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antifungal activity. These derivatives are often tested for their efficacy and safety in clinical settings.
Scientific Research Applications
Antifungal agent 89 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic routes for antifungal agents.
Biology: Employed in research to understand the cellular and molecular mechanisms of fungal infections and to identify potential targets for new antifungal therapies.
Medicine: Investigated for its potential use in treating systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal formulations for agricultural and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Antifungal agent 89 involves the disruption of fungal cell membrane integrity. The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, it inhibits the biosynthesis of ergosterol by targeting the enzyme lanosterol 14α-demethylase, which is crucial for maintaining cell membrane structure and function.
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness
Antifungal agent 89 is unique in its dual mechanism of action, targeting both the cell membrane and the biosynthesis pathway of ergosterol. This dual targeting increases its efficacy and reduces the likelihood of resistance development compared to other antifungal agents that target a single pathway.
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
(4Z)-4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]hydrazinylidene]pentanoic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-3-19-11(18)6-9-7-20-12(13-9)15-14-8(2)4-5-10(16)17/h7H,3-6H2,1-2H3,(H,13,15)(H,16,17)/b14-8- |
InChI Key |
BEUROFVEWZYQAI-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C(/C)\CCC(=O)O |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NN=C(C)CCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.